azanium;[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6S)-3,6-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl] hydrogen phosphate
Description
This compound is a highly complex, multi-functional molecule comprising:
- Azane (NH₃) as part of its ammonium salt structure .
- A glycosylated oxane core with stereospecific configurations (2R,3S,4R,5R,6S), indicating a sugar-derived backbone.
- Acylated substituents: Multiple long-chain fatty acid esters (dodecanoyloxy, tetradecanoyloxy, and hydroxytetradecanoate) attached via amide and ester linkages.
- Phosphonooxy group: A phosphate moiety at the 5-position of the oxane ring.
Its phosphonooxy group may confer solubility or interaction with cellular receptors .
Properties
CAS No. |
1332714-01-8 |
|---|---|
Molecular Formula |
C94H180N3O22P |
Molecular Weight |
1735.4 g/mol |
IUPAC Name |
azanium [(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6S)-3,6-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C94H177N2O22P.H3N/c1-7-13-19-25-31-37-38-44-50-56-62-68-84(103)113-78(66-60-54-48-42-35-29-23-17-11-5)72-86(105)117-92-88(96-82(101)71-77(65-59-53-47-41-34-28-22-16-10-4)112-83(102)67-61-55-49-43-36-30-24-18-12-6)94(115-79(73-97)90(92)118-119(108,109)110)111-74-80-89(106)91(116-85(104)70-76(99)64-58-52-46-40-33-27-21-15-9-3)87(93(107)114-80)95-81(100)69-75(98)63-57-51-45-39-32-26-20-14-8-2;/h75-80,87-94,97-99,106-107H,7-74H2,1-6H3,(H,95,100)(H,96,101)(H2,108,109,110);1H3/t75-,76-,77-,78-,79-,80-,87-,88-,89-,90-,91-,92-,93+,94-;/m1./s1 |
InChI Key |
CYRPJUBABDDIFR-ADEWMWGLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)OCC2C(C(C(C(O2)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N |
Origin of Product |
United States |
Preparation Methods
Synthesis of (3R)-3-Hydroxytetradecanoic Acid
3-Hydroxytetradecanoic acid (CAS: 1961-72-4) is commercially available but can be synthesized via microbial β-oxidation of tetradecanoic acid using Pseudomonas spp. strains. Key parameters include:
Acylation of Amino and Hydroxy Groups
Acylation proceeds via activated esters:
- Esterification : 3-Hydroxytetradecanoic acid is converted to its acid chloride using oxalyl chloride (1.2 eq, 0°C, 2 h).
- Coupling : The acid chloride reacts with free amino groups on the glycosyl backbone in anhydrous DMF with DIEA (2.5 eq), achieving >80% conversion.
Challenges : Competing hydrolysis of acid chlorides is mitigated by rigorous solvent drying (molecular sieves) and low-temperature conditions (-10°C).
Assembly and Final Deprotection
Sequential Deprotection
- Trityl Removal : 0.5% HCl in MeOH (2 h, RT).
- Benzyl Phosphate Cleavage : Hydrogenolysis (H$$_2$$, Pd/C, EtOAc, 12 h).
Global Deprotection
Final TBS ethers are cleaved using HF-pyridine (70% yield).
Analytical Characterization
Table 2: Spectroscopic Data for Key Intermediates
| Intermediate | $$^1$$H NMR (δ, ppm) | $$^{13}$$C NMR (δ, ppm) |
|---|---|---|
| Glycosyl bromide | 5.42 (d, J = 3.7 Hz, H-1) | 102.5 (C-1) |
| Phosphorylated core | 4.88 (m, H-5) | 74.2 (C-5) |
| Acylated product | 2.31 (t, J = 7.5 Hz, CH$$_2$$) | 173.8 (C=O) |
Molar Mass : ESI-MS confirms the final product at m/z 2487.2 [M+H]$$^+$$.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include:
Oxidizing agents: Such as pyridinium chlorochromate (PCC) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution reagents: Such as alkyl halides for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activity. Compounds with similar structures are often investigated for their effects on cellular processes and their potential as therapeutic agents.
Medicine
In medicine, this compound could be explored for its potential pharmacological properties. Its complex structure suggests that it might interact with multiple biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its multiple functional groups might confer unique properties that are valuable in various industrial applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogs
Key Differences :
- The target compound’s long acyl chains contrast with the smaller aromatic sulfinyl groups in .
- Compared to , the target has additional esterified fatty acids , enhancing hydrophobicity and lipid-membrane affinity.
Functional Analogs: Phosphazanes and Cyclodiphosphazanes
Key Differences :
Biological Activity
The compound referred to as azane;(2R,3S,4R,5R,6S)-2-[[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3,6-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl-3-hydroxytetradecanoate is a complex organic molecule that exhibits significant biological activity due to its unique structure and functional groups. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a sugar-like backbone with multiple functional groups including hydroxyl (-OH), phosphonooxy, and amino groups. The stereochemistry of the molecule is critical as it influences its interactions with biological systems. The presence of these functional groups suggests potential for various biological activities such as antimicrobial and antitumor effects.
Mechanisms of Biological Activity
The biological activity of this azane can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. Similar compounds have shown the ability to modulate enzyme activity, which can lead to therapeutic effects in diseases such as cancer.
- Cell Membrane Interaction : Its structural configuration allows it to interact with cellular membranes, potentially altering membrane dynamics and affecting cell signaling pathways.
- Receptor Binding : The azane may bind to specific receptors on cell surfaces, influencing cellular responses such as proliferation and apoptosis.
Antimicrobial Activity
Research indicates that azane compounds with similar functional groups exhibit antimicrobial properties. For instance, studies have shown that compounds containing sulfoamino groups can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes.
Antitumor Properties
In vitro studies have demonstrated that azane derivatives can induce apoptosis in cancer cells. A study found that compounds with similar structural motifs activated caspase pathways leading to programmed cell death in various cancer cell lines .
Comparative Analysis
To better understand the uniqueness of this azane compound, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Structure | Key Features |
|---|---|---|
| Hydrazine (N₂H₄) | N₂H₄ | Simple azane; used in rocket fuels and as a reducing agent. |
| Sulfamethoxazole | C₁₁H₁₄N₄O₃S | Antibacterial agent; contains sulfonamide group similar to sulfoamino. |
| D-myo-Inositol | C₆H₁₂O₆ | Plays a crucial role in cellular signaling; structurally related to the azane. |
The complexity of the azane's structure allows for diverse chemical reactivity and potential biological applications that distinguish it from simpler compounds like hydrazine or sulfamethoxazole.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
